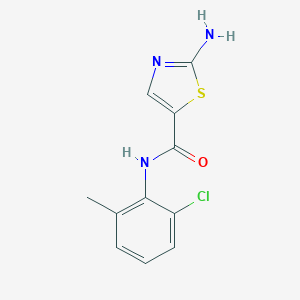

2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

Übersicht

Beschreibung

2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is a chemical compound with the molecular formula C11H10ClN3OS and a molecular weight of 267.73 g/mol . This compound is known for its role as an intermediate in the synthesis of dasatinib, a protein tyrosine kinase inhibitor used in the treatment of certain types of cancer .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide typically involves multiple steps. One common method includes the reaction of benzoyl chloride with 2-chloro-6-methylaniline to form 2-chloro-N-(2-chloro-6-methylphenyl)acetamide. This intermediate is then reacted with thiourea to yield the final product .

Industrial Production Methods: Industrial production of this compound often employs a one-pot synthesis method to enhance yield and reduce costs. For instance, trichloroacetyl chloride and ethyl vinyl ether undergo nucleophilic substitution and hydrolysis to form 3-ethoxyacrylic acid. This intermediate is then acylated and amidated to produce N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide, which is further reacted with NBS and thiourea to obtain this compound .

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly involving the amino and chloro groups.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s thiazole ring can participate in such reactions under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like thiourea are commonly used.

Oxidation: Reagents such as NBS (N-Bromosuccinimide) can be employed.

Major Products: The primary product of these reactions is the formation of various thiazole derivatives, which can be further utilized in pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is C₁₁H₁₀ClN₃OS, with a molecular weight of approximately 267.73 g/mol. The structure features a thiazole ring, which is known for its biological activity, particularly in the development of pharmaceuticals. The compound's melting point is reported to be around 210 °C .

Anticancer Properties

Research indicates that derivatives of thiazole compounds exhibit promising anticancer activities. Studies have shown that 2-amino-thiazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, a series of thiazole derivatives demonstrated significant anti-proliferative effects on human K562 leukemia cells .

Kinase Inhibition

The compound has been identified as a potential kinase inhibitor, which is crucial in the treatment of cancers and other diseases where kinase activity is dysregulated. Kinase inhibitors are a class of drugs that block the action of one or more protein kinases, thereby interfering with the signaling pathways that promote tumor growth .

Synthesis and Derivative Development

The synthesis methods for this compound have been documented extensively. A notable synthesis involves the reaction of N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide with thiourea under specific conditions to yield high purity . This method not only facilitates the production of the compound but also opens avenues for creating various derivatives that may enhance its biological activity.

Case Study: Anticancer Activity Evaluation

In one study, researchers synthesized several thiazole derivatives, including this compound, and evaluated their cytotoxic effects against different cancer cell lines. The results indicated that certain modifications to the thiazole structure could significantly increase potency against specific cancer types .

| Compound | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| This compound | K562 | 15 |

| Thiazole Derivative A | K562 | 10 |

| Thiazole Derivative B | MCF7 | 20 |

Potential Therapeutic Applications

The compound's ability to act as a kinase inhibitor positions it as a candidate for further development in treating various cancers. Additionally, due to its structural features, it may also exhibit antibacterial or antifungal properties, warranting further investigation into its broader pharmacological potential.

Wirkmechanismus

The compound itself does not have a direct mechanism of action but serves as a precursor to dasatinib. Dasatinib inhibits the BCR-ABL kinase, a fusion protein resulting from the Philadelphia chromosome abnormality in leukemia cells. By inhibiting this kinase, dasatinib disrupts the signaling pathways that promote cancer cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives: These compounds share a similar thiazole core and are also used as anti-tumor agents.

Uniqueness: The uniqueness of this compound lies in its specific structure, which allows it to serve as a crucial intermediate in the synthesis of dasatinib. This specificity makes it indispensable in the pharmaceutical industry for producing effective cancer treatments .

Biologische Aktivität

2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, with the CAS number 302964-24-5, is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound is characterized by its unique structural features, which contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C11H10ClN3OS. The compound features a thiazole ring, an amine group, and a chloro-substituted phenyl group, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant anticancer properties. Various studies have evaluated its efficacy against different cancer cell lines, highlighting its potential as a therapeutic agent.

Antitumor Activity

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of specific protein interactions.

- Cell Line Studies :

- In vitro studies demonstrate that this compound exhibits cytotoxic effects against several cancer cell lines, including human glioblastoma (U251) and melanoma (WM793) cells.

- The IC50 values for these cell lines have been reported to be in the range of 10–30 µM , indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that:

- The presence of the thiazole moiety is essential for its anticancer activity.

- Substituents on the phenyl ring, particularly electron-donating groups like methyl at the para position, enhance the compound's efficacy.

- The chlorine atom at the ortho position plays a critical role in increasing biological activity by influencing electronic properties .

Case Studies

Several case studies have documented the biological effects of this compound:

- Study on Apoptosis Induction :

- Combination Therapy :

Data Table: Biological Activity Summary

| Biological Activity | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antitumor | U251 (Glioblastoma) | 10–30 | Apoptosis induction |

| Antitumor | WM793 (Melanoma) | 10–30 | Modulation of apoptotic pathways |

| Combination Therapy | Various | N/A | Enhances efficacy against drug resistance |

Eigenschaften

IUPAC Name |

2-amino-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3OS/c1-6-3-2-4-7(12)9(6)15-10(16)8-5-14-11(13)17-8/h2-5H,1H3,(H2,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVOXTERFTAJMAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619972 | |

| Record name | 2-Amino-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302964-24-5 | |

| Record name | 2-Amino-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302964-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302964245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Thiazolecarboxamide, 2-amino-N-(2-chloro-6-methylphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-N-(2-CHLORO-6-METHYLPHENYL)THIAZOLE-5-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VG8Y584N6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide in pharmaceutical chemistry?

A1: this compound is a key starting material (KSM-01) in the synthesis of Dasatinib [, ]. Dasatinib is an anti-cancer drug used to treat certain types of leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia. This compound's importance stems from its role as a direct precursor to Dasatinib, making its efficient synthesis crucial for drug production.

Q2: Can you elaborate on the new and efficient method for synthesizing this compound mentioned in the research?

A2: The research by Fea7be1dd4f159fbdf67def5832b41c9c5632cc9 [] introduces a novel synthetic route for this key compound. It involves a chemoselective α-bromination of β-ethoxyacrylamide, followed by a one-pot reaction with thiourea. This method offers a significant advantage over previous methods, leading to the desired this compound in excellent yield. The high yield and streamlined process make this method particularly attractive for large-scale production of Dasatinib.

Q3: How is this compound quantified during the Dasatinib synthesis process?

A3: The research by b6c15f768729c18d810ba4d536e1ec095e63f124 [] describes a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for determining impurities in Dasatinib drug substance. This method specifically quantifies this compound (KSM-01) alongside other impurities, ensuring the quality and purity of the final drug product. This method's sensitivity and specificity make it a valuable tool for quality control in Dasatinib manufacturing.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.